

A Head-to-Head Comparison of Sesquiterpene Lactones: 11(13)-Dehydroivaxillin versus Ivalin

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Compound of Interest		
Compound Name:	11,13-Dihydroivalin	
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In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse biological activities. This guide provides a comparative overview of two such compounds: 11(13)-dehydroivaxillin (DHI) and Ivalin. While the initial aim was to directly compare DHI with its dihydro derivative, 11,13-Dihydroivalin, a thorough literature search revealed a significant lack of specific experimental data for the latter. Therefore, this guide will utilize data available for the parent compound, Ivalin, as a proxy to facilitate a meaningful comparison.

Chemical Structures and Properties

Feature	11(13)-Dehydroivaxillin (DHI)	Ivalin
Chemical Formula	C15H20O4	C15H20O3
Molecular Weight	264.32 g/mol	248.32 g/mol [1]
CAS Number	87441-73-4	5938-03-4[1]
Key Structural Features	Contains an α-methylene-y- lactone group and additional epoxide functionalities.	Possesses an α-methylene-y- lactone group within a eudesmane framework.[1][2]



Biological Activity and Mechanism of Action

Both 11(13)-dehydroivaxillin and Ivalin have demonstrated significant potential in preclinical studies, particularly in the realm of oncology and inflammation. Their biological activities are largely attributed to the presence of the α -methylene- γ -lactone moiety, a reactive Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.

11(13)-Dehydroivaxillin (DHI)

DHI has emerged as a potent agent against non-Hodgkin's lymphoma (NHL).[3] Its mechanism of action is multifaceted, primarily targeting key signaling pathways involved in cancer cell proliferation and survival.

- Inhibition of NF-κB Signaling: DHI has been shown to directly interact with and inhibit IKKα/IKKβ, key kinases in the NF-κB signaling cascade. This inhibition prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor crucial for the survival of many lymphoid malignancies.[3]
- Modulation of PI3K/AKT and ERK Pathways: The compound also influences other critical survival pathways, such as PI3K/AKT and ERK, although the effects can be cell-type dependent.[3]
- Anti-proliferative and Pro-apoptotic Effects: By targeting these pathways, DHI induces growth inhibition and apoptosis in NHL cells.[3]
- Antiplasmodial Activity: DHI has also demonstrated in vivo antiplasmodial activity.[3]

Ivalin

Ivalin has been investigated for its cytotoxic and anti-inflammatory properties.

- Cytotoxicity: Ivalin exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.[2][4] Its cytotoxicity is attributed to its ability to act as a microtubule inhibitor, leading to cell proliferation inhibition.[2]
- Anti-inflammatory Activity: Like many sesquiterpene lactones, Ivalin is expected to possess anti-inflammatory properties, likely through the inhibition of the NF-κB pathway, a common mechanism for this class of compounds.[5][6][7]



• Effects on the Cytoskeleton: Studies have shown that Ivalin can cause disorganization and aggregation of desmin, a cytoskeletal intermediate filament in myocytes.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 11(13)-dehydroivaxillin and Ivalin.

Table 1: In Vitro Cytotoxicity Data

Compound	Cell Line	Assay	IC ₅₀ / EC ₅₀ (μM)	Reference
11(13)- Dehydroivaxillin (DHI)	Daudi (Burkitt's lymphoma)	Not Specified	Approx. 2.5	[3]
NAMALWA (Burkitt's lymphoma)	Not Specified	Approx. 1.25	[3]	
SU-DHL-4 (DLBCL)	Not Specified	Approx. 5	[3]	
SU-DHL-2 (DLBCL)	Not Specified	Approx. 2.5	[3]	
Ivalin	SMMC-7721 (Hepatocellular carcinoma)	MTT	4.34 ± 0.10	[2]
HL-7702 (Normal liver)	MTT	25.86 ± 0.87	[2]	
C2C12 (Mouse skeletal myoblast)	MTT	2.7 - 3.3	[8]	
H9c2 (Rat embryonic cardiac myocyte)	MTT	Not specified, but less potent than in C2C12	[8]	



DLBCL: Diffuse large B-cell lymphoma

Experimental Protocols Cell Viability Assay (MTT Assay)

The cytotoxic effects of Ivalin were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[8]

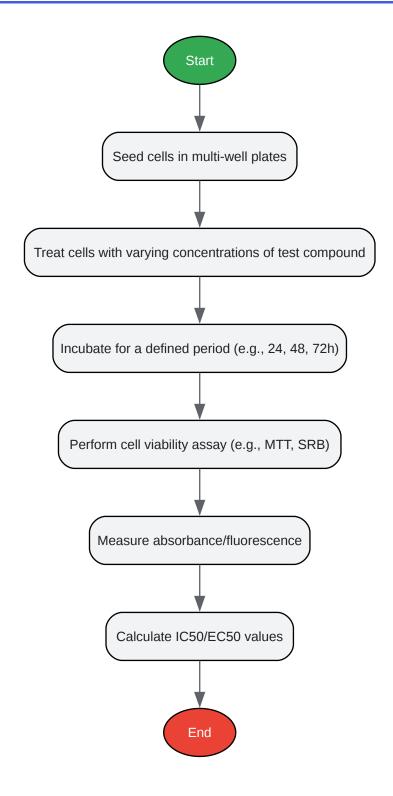
- Cell Seeding: Mouse skeletal myoblast (C2C12) and rat embryonic cardiac myocyte (H9c2)
 cell lines were seeded in 96-well plates at an appropriate density.
- Compound Treatment: Cells were exposed to various concentrations of the test compounds (Ivalin and parthenolide as a comparison) for 24, 48, and 72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- Data Analysis: The half-maximal effective concentrations (EC₅os) were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by 11(13)-dehydroivaxillin and a general workflow for assessing the cytotoxicity of a compound.

Caption: DHI inhibits the NF-kB signaling pathway.





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Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion







Both 11(13)-dehydroivaxillin and Ivalin demonstrate promising biological activities, particularly as potential anti-cancer and anti-inflammatory agents. DHI shows specificity towards lymphoma cells by targeting the NF-κB, PI3K/AKT, and ERK pathways. Ivalin exhibits broader cytotoxicity against different cancer cell types, acting as a microtubule disruptor. The lack of specific data for **11,13-Dihydroivalin** highlights a gap in the current research landscape. Future studies directly comparing these and other related sesquiterpene lactones are warranted to fully elucidate their therapeutic potential and structure-activity relationships.

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References

- 1. (+)-Ivalin | C15H20O3 | CID 65156 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ivalin Inhibits Proliferation, Migration and Invasion by Suppressing Epithelial Mesenchymal Transition in Breast Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
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